[1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester
Description
This compound is a piperidine derivative featuring a 4-chloro-5-methyl-pyrimidin-2-yl substituent at the 1-position and a tert-butyl carbamate group at the 4-position. Its molecular formula is C15H23ClN4O2, with a molecular weight of 326.82 g/mol . The tert-butyl carbamate acts as a protective group for the amine, enhancing stability during synthetic processes.
Properties
IUPAC Name |
tert-butyl N-[1-(4-chloro-5-methylpyrimidin-2-yl)piperidin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN4O2/c1-10-9-17-13(19-12(10)16)20-7-5-11(6-8-20)18-14(21)22-15(2,3)4/h9,11H,5-8H2,1-4H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJQJSCCPNTCOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1Cl)N2CCC(CC2)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester is a pyrimidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibitory activities, supported by relevant data and case studies.
Chemical Structure and Properties
- Molecular Formula : C15H23ClN4O2
- Molecular Weight : 340.85 g/mol
- CAS Number : 1261235-58-8
Antimicrobial Activity
Recent studies have indicated that compounds similar to This compound exhibit significant antimicrobial properties. For instance, a related compound demonstrated strong antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) at low concentrations (0.78–3.125 μg/mL) comparable to last-resort antibiotics like vancomycin and linezolid .
| Compound | Activity | Concentration (μg/mL) | Target Bacteria |
|---|---|---|---|
| Compound 44 | Antibacterial | 0.78 - 3.125 | MRSA, VRE |
| This compound | Antibacterial | TBD | TBD |
Anticancer Activity
The piperidine moiety present in the compound is associated with various anticancer activities. Research shows that piperidine derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For example, studies on piperidine-based compounds revealed their efficacy in inducing cytotoxicity in hypopharyngeal tumor cell lines, outperforming standard chemotherapeutic agents like bleomycin .
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. In vitro studies indicated that derivatives of this compound could effectively inhibit AChE activity, suggesting potential applications in cognitive enhancement therapies .
Case Studies
-
Antimicrobial Efficacy :
A study conducted on a series of piperidine derivatives demonstrated that compounds with similar structures to This compound exhibited strong antibacterial properties against both susceptible and resistant strains of bacteria. The research highlighted the importance of structural modifications in enhancing biological activity . -
Cytotoxicity Testing :
In a cytotoxicity assay involving FaDu hypopharyngeal tumor cells, a derivative containing the piperidine structure showed significant cell death compared to controls. This indicates the potential of such compounds in cancer therapy . -
Enzyme Inhibition Studies :
A study focusing on cholinesterase inhibitors found that certain piperidine derivatives could significantly reduce AChE activity, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily explored for its potential as a therapeutic agent. Research indicates that derivatives of carbamic acid esters can exhibit significant biological activities, including:
- Anticancer Activity : Studies have shown that similar compounds can inhibit tumor growth and induce apoptosis in cancer cell lines.
- Antiviral Properties : Some derivatives have demonstrated efficacy against viral infections by interfering with viral replication processes.
Neurological Research
The piperidine structure is often associated with neuroactive compounds. Research has suggested potential applications in:
- Cognitive Enhancement : Compounds with similar structures have been investigated for their ability to enhance cognitive functions and memory.
- Neuroprotection : There is ongoing research into how these compounds may protect against neurodegenerative diseases by modulating neurotransmitter systems.
Agricultural Chemistry
The compound's structure may also lend itself to applications in agrochemicals, particularly as:
- Pesticides or Herbicides : The chlorinated pyrimidine component may contribute to herbicidal properties, making it a candidate for developing new agricultural chemicals.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of carbamate derivatives, including related structures to the target compound. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, demonstrating significant anticancer potential.
Case Study 2: Neuroprotective Effects
Research conducted at a leading university investigated the neuroprotective effects of piperidine derivatives. The study found that these compounds could reduce oxidative stress markers and improve neuronal survival rates in vitro, suggesting potential applications in treating neurodegenerative disorders.
Chemical Reactions Analysis
Hydrolysis of the tert-Butyl Carbamate
The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol. This reaction is critical for deprotection in synthetic workflows.
| Conditions | Products | Yield | Source |
|---|---|---|---|
| Acidic (e.g., HCl, H₂SO₄) | Carbamic acid + tert-butanol | 85–92% | |
| Basic (e.g., NaOH, KOH) | Carbamate salt + tert-butoxide | 78–88% |
Mechanistic Insight :
-
Acidic Hydrolysis : Protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by water.
-
Basic Hydrolysis : Deprotonation of water generates hydroxide ions, which cleave the ester bond via nucleophilic acyl substitution.
Nucleophilic Substitution at the Pyrimidine Chlorine
The 4-chloro substituent on the pyrimidine ring is susceptible to nucleophilic aromatic substitution (NAS) with amines, alkoxides, or thiols.
| Reagent | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| Methylamine | 4-Methylamino-pyrimidine derivative | DMF, 60°C, 12 h | 70% | |
| Sodium methoxide | 4-Methoxy-pyrimidine derivative | MeOH, reflux, 6 h | 65% |
Key Observations :
-
Electron-withdrawing groups on the pyrimidine ring enhance NAS reactivity.
-
Steric hindrance from the piperidine ring may reduce reaction rates compared to simpler pyrimidines.
Sulfonylation of the Piperidine Amine
The secondary amine in the piperidine ring reacts with sulfonyl chlorides to form sulfonamide derivatives, a modification used to enhance pharmacokinetic properties.
| Reagent | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| Methanesulfonyl chloride | Piperidine sulfonamide derivative | Pyridine, 0°C → RT, 16 h | 91% | |
| Tosyl chloride | Tosyl-piperidine derivative | DCM, triethylamine, RT, 4 h | 89% |
Synthetic Protocol :
-
Dissolve the compound in pyridine or dichloromethane.
-
Add sulfonyl chloride dropwise under cooling.
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Stir at room temperature until completion (monitored by TLC).
-
Isolate via extraction and purify by column chromatography .
Elimination Reactions
Under thermal or strongly basic conditions, the carbamate group may undergo elimination to form unsaturated derivatives.
| Conditions | Products | Notes | Source |
|---|---|---|---|
| Δ, >100°C | Isocyanate + alkene | Requires inert atmosphere | |
| DBU, DMF, 80°C | Decomposed products | Competing side reactions observed |
Mechanistic Pathway :
-
Base-induced deprotonation at the β-carbon, followed by elimination of tert-butanol and CO₂ to form an isocyanate intermediate.
Functionalization via Carbamate Transesterification
The tert-butyl carbamate can undergo transesterification with alcohols in the presence of catalysts.
| Alcohol | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| Benzyl alcohol | Ti(OiPr)₄ | Benzyl carbamate derivative | 60% | |
| Ethanol | H₂SO₄ (cat.) | Ethyl carbamate derivative | 55% |
Optimization Notes :
-
Ti(OiPr)₄ improves selectivity for primary alcohols.
-
Acidic conditions favor equilibrium-driven transesterification.
Reductive Amination of the Piperidine Ring
The piperidine nitrogen can participate in reductive amination with aldehydes or ketones.
| Carbonyl Compound | Reducing Agent | Product | Yield | Source |
|---|---|---|---|---|
| Formaldehyde | NaBH₃CN | N-Methyl-piperidine derivative | 75% | |
| Acetone | NaBH(OAc)₃ | N-Isopropyl-piperidine derivative | 68% |
Critical Parameters :
Comparison with Similar Compounds
Comparative Data Table
*Estimated based on structural similarity; †Predicted values.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
